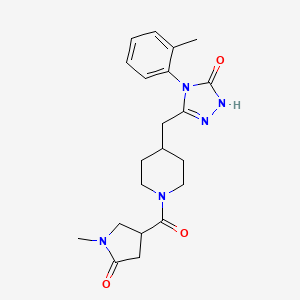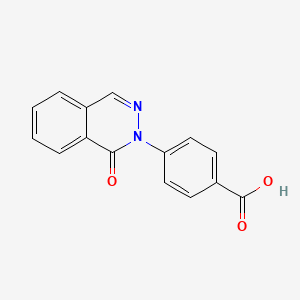
3-((1-(1-methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(1-methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
New derivatives of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole containing either piperidine or pyrrolidine rings have been synthesized, showing strong antimicrobial properties. A detailed structure-activity relationship study was conducted to evaluate their antimicrobial efficacy. This research underscores the potential of these compounds in developing new antimicrobial agents, highlighting their significance in combating microbial resistance. For more information on the synthesis methods and antimicrobial activity assessments, refer to the work by Krolenko et al. (2016) available at Chemistry of Heterocyclic Compounds.
Pharmaceutical Applications and Patent Insights
The compound's relevance extends into pharmaceutical applications, particularly as part of a larger group of azetidine, pyrrolidine, and piperidine derivatives. These compounds have been identified for their potential as alpha-subtype selective 5-HT-1D receptor agonists, aimed at treating migraines with fewer side effects. This is evident in the patent analysis presented by Habernickel (2001) in the journal Arzneimittelforschung, which outlines the scope and implications of these compounds within the pharmaceutical market. More details can be found in the publication at Arzneimittelforschung.
Fullerene Derivatives Synthesis
In a study by Zhang et al. (2002), 2,5-dimethoxycarbonyl[60]fulleropyrrolidine was acylated with various chlorocarbonyl compounds to produce fullerene derivatives, showcasing the versatility of pyrrolidine derivatives in synthesizing complex fullerene structures. These fullerene derivatives have significant potential in materials science and nanotechnology, especially for their unique properties and applications in electronic and photovoltaic devices. The detailed synthesis process and its implications for future materials science research are available in The Journal of Organic Chemistry, which can be accessed at The Journal of Organic Chemistry.
Novel Synthesis and Pharmacological Evaluation
A study conducted by Suresh et al. (2016) introduced a new series of compounds with the triazole and piperidine structures showing significant antimicrobial activity. This research not only adds to the understanding of the chemical synthesis of novel triazole derivatives but also provides a foundation for further pharmacological studies aimed at developing new antimicrobial agents. The comprehensive synthesis methodology and pharmacological evaluation are detailed in the Arabian Journal of Chemistry, accessible at Arabian Journal of Chemistry.
Propiedades
IUPAC Name |
3-[[1-(1-methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-14-5-3-4-6-17(14)26-18(22-23-21(26)29)11-15-7-9-25(10-8-15)20(28)16-12-19(27)24(2)13-16/h3-6,15-16H,7-13H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZYIDQWODEERN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4CC(=O)N(C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 6-(3-acetamidophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2455450.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide](/img/structure/B2455452.png)

![N-benzyl-2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2455456.png)
![1-Phenyl-4-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)butane-1,4-dione](/img/structure/B2455458.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2455461.png)
![3-(3,4-Dichlorophenyl)-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea](/img/structure/B2455464.png)

![N-(1-Cyanocyclobutyl)-2-[3-(3,4-dichlorophenoxy)pyrrolidin-1-yl]acetamide](/img/structure/B2455467.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2455470.png)
